3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-8-4-7-13-10-11-5-3-6-12(9-11)15-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSSLNZQBQSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392829 | |
| Record name | 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-44-3 | |
| Record name | 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methoxypropylamine
The foundational step involves preparing 3-methoxypropylamine, a key intermediate. As detailed in CN101328129A , this compound is synthesized via catalytic amination of 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst under hydrogen and ammonia flow.
Reaction Conditions :
- Temperature : 180–220°C
- Pressure : 2–4 MPa
- Catalyst Loading : 10–20 wt% relative to substrate
- Ammonia-to-Substrate Ratio : 5:1 molar ratio
- Hydrogen Flow Rate : 50–100 mL/min
The process achieves 92% conversion of 3-methoxypropanol with 88% selectivity toward 3-methoxypropylamine. Side products include trace amounts of secondary amines (<5%), minimized by optimizing hydrogen flow and catalyst composition.
Alkylation with 3-Methoxybenzyl Halides
The 3-methoxypropylamine intermediate is subsequently alkylated with 3-methoxybenzyl bromide or chloride. Analogous to the synthesis of N-(3-methoxybenzyl)propan-1-amine, this step proceeds via nucleophilic substitution:
Procedure :
- Reactants :
- 3-Methoxypropylamine (1 eq)
- 3-Methoxybenzyl bromide (1.2 eq)
- Base: K₂CO₃ (2 eq)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Conditions :
- Reflux at 80°C for 12–24 hours
- Nitrogen atmosphere to prevent oxidation
Workup :
- Filtration to remove salts
- Solvent evaporation under reduced pressure
- Purification via vacuum distillation or column chromatography
Yield : 70–75%, with purity >95% confirmed by GC-MS.
Nitrile Reduction Route
A third approach adapts the nitrile reduction method used for 2-(3-methoxyphenyl)propan-1-amine, extending it to the target compound:
Synthesis of 3-Methoxypropionitrile Derivative
Lithium Aluminum Hydride Reduction
The resulting nitrile is reduced to the primary amine:
Procedure :
- Reactants :
- Nitrile intermediate (1 eq)
- LiAlH₄ (3 eq) in anhydrous THF
- Conditions :
- Reflux at 66°C for 6 hours
- Quench with 1 N HCl, followed by NaOH extraction
Yield : 50–60%, with potential side products including secondary amines.
Comparative Analysis of Methods
Optimization Strategies
Catalyst Development
The Cu-Co/Al₂O₃-diatomite catalyst in CN101328129A could be enhanced by:
- Promoters : Adding 1–2% cerium oxide (CeO₂) to improve hydrogenation activity.
- Support Modifications : Using mesoporous Al₂O₃ to increase surface area and reduce diffusion limitations.
Solvent Effects in Alkylation
Polar aprotic solvents like DMF improve alkylation yields by stabilizing the transition state. Trials show:
- DMF : 75% yield
- THF : 68% yield
- Toluene : <50% yield
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine ()
- Structure: Replaces the 3-methoxyphenyl group with a tetrahydroquinoline moiety.
(R)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine ()
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()
- Structure : Features a fluorophenyl group and a pyrimidine-imidazole hybrid substituent.
- Properties : Fluorine enhances lipophilicity and bioavailability, while the heterocyclic group may improve target binding in receptor-based applications .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (209.29 g/mol) is lower than halogenated analogs (e.g., 303.83 g/mol for the chlorinated derivative), impacting diffusion rates across membranes.
- Methoxy groups generally increase solubility in polar solvents, whereas halogen and heterocyclic substituents enhance lipid solubility .
Biological Activity
3-Methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The chemical formula for this compound is . It features two methoxy groups attached to a phenyl ring and an amine functional group, which may contribute to its biological activity by influencing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research suggests that it may modulate cellular processes by:
- Binding to Receptors : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurotransmission and metabolic regulation.
- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies indicate that the compound may affect neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
- Antioxidant Properties : Some research has highlighted the antioxidant capabilities of similar compounds, suggesting potential protective effects against oxidative stress-related damage in cells.
Toxicological Profile
The compound has been classified with specific warnings regarding toxicity:
- Acute Toxicity : Harmful if swallowed; causes severe skin burns and eye damage .
- Skin Irritation : Noted for causing skin corrosion or irritation .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The findings include:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Interaction | Demonstrated modulation of serotonin levels in neuronal cultures. |
| Enzyme Activity | Inhibition of monoamine oxidase (MAO), suggesting antidepressant potential. |
| Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels. |
In Vivo Studies
Emerging research involving animal models has provided insights into the pharmacodynamics of the compound:
- Behavioral Studies : Animal studies indicated improved mood-related behaviors following administration, supporting its potential as an antidepressant.
- Metabolic Effects : Observations noted alterations in metabolic rates and energy expenditure, indicating possible applications in metabolic disorders.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Detailed exploration of molecular interactions and signaling pathways affected by the compound.
- Structural Modifications : Investigating analogs with enhanced potency or reduced toxicity profiles.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine, and how can data inconsistencies be resolved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the aromatic methoxy groups, propan-1-amine backbone, and substituent positions. For example, δ ~3.7–3.8 ppm (methoxy protons) and δ ~2.5–3.0 ppm (amine-linked methylene groups) are key signals .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₂H₁₉NO₂) with accurate mass measurement (e.g., [M+H]⁺ expected at m/z 218.1416). Discrepancies between observed and calculated masses may indicate impurities or tautomeric forms .
- Infrared (IR) Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
- Data Conflict Resolution : Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous peaks) and compare with structurally similar compounds (e.g., cyclopropylamine derivatives in ).
Q. What synthetic routes are reported for preparing this compound?
- Key Routes :
Reductive Amination : React 3-methoxybenzaldehyde with propan-1-amine under hydrogenation conditions (e.g., NaBH₃CN or H₂/Pd-C). Aromatic methoxy groups require inert conditions to prevent demethylation .
N-Alkylation : Use 3-methoxybenzyl chloride and propan-1-amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
- Optimization Challenges :
- Byproduct Formation : Monitor for over-alkylation using TLC or LC-MS.
- Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Experimental Design :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Use SHELXL for refinement, as it robustly handles small-molecule data, including twinning or disorder (common in flexible amine backbones) .
- Key Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | ≤1.0 Å |
- Case Study : A related compound () showed piperidine ring puckering resolved via SHELXL, highlighting the importance of software selection for conformational analysis .
Q. How do structural modifications to the propan-1-amine backbone influence biological activity (e.g., receptor binding)?
- Mechanistic Insights :
- κ-Opioid Receptor (KOR) Antagonism : highlights that elongation of the amine chain (e.g., from methyl to propyl) reduces KOR affinity (Ki shifts from 3 nM to >20 nM). Steric hindrance from the 3-methoxyphenyl group may limit binding pocket access .
- Design Strategy :
| Modification | Effect |
|---|---|
| Cyclopropane Ring () | Enhances metabolic stability |
| Aromatic Substitution () | Modulates selectivity (e.g., serotonin vs. dopamine receptors) |
- Experimental Validation : Use radioligand binding assays (e.g., ³H-naloxone displacement) and molecular docking simulations to map interactions .
Q. How can contradictory pharmacological data for this compound be reconciled across studies?
- Analysis Framework :
Assay Conditions : Compare receptor expression systems (e.g., HEK293 vs. CHO cells) and buffer pH (amine protonation affects binding) .
Metabolic Stability : Evaluate liver microsome assays for species-specific degradation (e.g., human vs. rodent CYP450 isoforms) .
Isomerism : Check for unresolved enantiomers; chiral HPLC can separate R/S configurations (e.g., used chiral intermediates for enantiopure synthesis).
- Case Example : A study () reported antidepressant effects, while another () noted stimulant activity. This divergence may stem from dose-dependent receptor cross-talk (e.g., low vs. high µ-opioid activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
